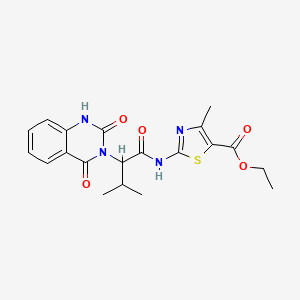

![molecular formula C19H26N2O4S B11936120 2-[2,2-Dimethyl-7-oxo-6(S)-[3-phenyl-2(S)-sulfanylpropanamido]hexahydro-1H-azepin-1-yl]acetic acid](/img/structure/B11936120.png)

2-[2,2-Dimethyl-7-oxo-6(S)-[3-phenyl-2(S)-sulfanylpropanamido]hexahydro-1H-azepin-1-yl]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Gemopatrilat is an experimental drug that acts as a vasopeptidase inhibitor. It inhibits both angiotensin-converting enzyme and neutral endopeptidase, making it a dual inhibitor. This compound was developed for its potential use in treating cardiovascular diseases, particularly hypertension and heart failure .

Métodos De Preparación

The synthesis of gemopatrilat involves several steps. The starting material, (S)-6-hydroxy-2-phthalimidohexanoic acid, is converted to its benzyl ester using benzyl bromide and cesium carbonate. This intermediate undergoes Swern oxidation to form an aldehyde, which is then reacted with methyltitanium trichloride to produce a secondary alcohol. Another Swern oxidation yields a ketone, which is further reacted with methyltitanium trichloride to introduce a methyl group, forming a tertiary alcohol. This compound is then treated with trimethylsilyl azide and boron trifluoride etherate to form an azide. Palladium-catalyzed hydrogenation reduces the azide to an amine and removes the benzyl ester. The resulting amino acid undergoes cyclization to form an azepinone. The phthaloyl protecting group is removed, and the amine is protected as a tert-butyl carbamate. Alkylation at the lactam nitrogen with ethyl bromoacetate, followed by deprotection, yields the final compound .

Análisis De Reacciones Químicas

Gemopatrilat undergoes several types of chemical reactions:

Oxidation: Swern oxidation is used to convert alcohols to aldehydes and ketones.

Reduction: Palladium-catalyzed hydrogenation reduces azides to amines.

Substitution: Alkylation reactions introduce various functional groups.

Cyclization: Formation of azepinone rings through cyclization reactions.

Common reagents used in these reactions include methyltitanium trichloride, trimethylsilyl azide, boron trifluoride etherate, and palladium catalysts. Major products formed include secondary and tertiary alcohols, azides, amines, and azepinones .

Aplicaciones Científicas De Investigación

Gemopatrilat has been extensively studied for its potential therapeutic applications. It has shown promise in treating cardiovascular diseases by inhibiting both angiotensin-converting enzyme and neutral endopeptidase. This dual inhibition leads to vasodilation, reduced blood pressure, and improved cardiac function. Research has also explored its effects on renal function and its potential use in treating nephrotic syndrome .

Mecanismo De Acción

Gemopatrilat exerts its effects by inhibiting angiotensin-converting enzyme and neutral endopeptidase. Angiotensin-converting enzyme inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. Neutral endopeptidase inhibition increases the levels of natriuretic peptides, which promote vasodilation, natriuresis, and diuresis. This dual mechanism results in reduced blood pressure and improved cardiac function .

Comparación Con Compuestos Similares

Gemopatrilat is similar to other vasopeptidase inhibitors such as omapatrilat and sacubitril. gemopatrilat’s dual inhibition of angiotensin-converting enzyme and neutral endopeptidase makes it unique. Omapatrilat also inhibits both enzymes but was not approved due to safety concerns related to angioedema. Sacubitril, on the other hand, is used in combination with valsartan to treat heart failure.

Propiedades

Fórmula molecular |

C19H26N2O4S |

|---|---|

Peso molecular |

378.5 g/mol |

Nombre IUPAC |

2-[(6S)-2,2-dimethyl-7-oxo-6-[(3-phenyl-2-sulfanylpropanoyl)amino]azepan-1-yl]acetic acid |

InChI |

InChI=1S/C19H26N2O4S/c1-19(2)10-6-9-14(18(25)21(19)12-16(22)23)20-17(24)15(26)11-13-7-4-3-5-8-13/h3-5,7-8,14-15,26H,6,9-12H2,1-2H3,(H,20,24)(H,22,23)/t14-,15?/m0/s1 |

Clave InChI |

YRSVDSQRGBYVIY-MLCCFXAWSA-N |

SMILES isomérico |

CC1(CCC[C@@H](C(=O)N1CC(=O)O)NC(=O)C(CC2=CC=CC=C2)S)C |

SMILES canónico |

CC1(CCCC(C(=O)N1CC(=O)O)NC(=O)C(CC2=CC=CC=C2)S)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

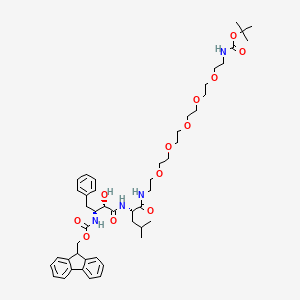

![(3R)-3-cyclopropyl-3-[3-[[3-(5,5-dimethylcyclopenten-1-yl)-4-(2-fluoro-5-methoxyphenyl)phenyl]methoxy]phenyl]propanoic acid](/img/structure/B11936084.png)

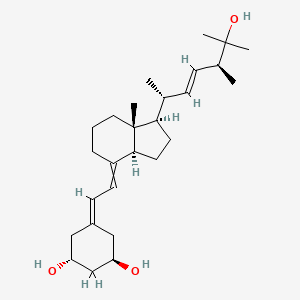

![[(2R)-3-hexadecanoyloxy-2-(16-prop-2-enoyloxyhexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11936089.png)

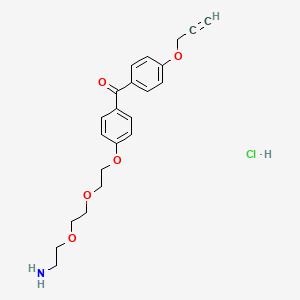

![[(2R)-3-octadecanoyloxy-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11936095.png)

![6-[6-(2-hexyldecanoyloxy)hexyl-[2-(2-hydroxyethoxy)ethyl]amino]hexyl 2-hexyldecanoate](/img/structure/B11936128.png)